molecular formula C19H20FN3O2S B2931390 1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide CAS No. 1421526-08-0

1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide

Cat. No. B2931390
CAS RN: 1421526-08-0
M. Wt: 373.45
InChI Key: SNFKNRZYSZAXFH-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway is involved in the activation of B cells and macrophages, which are important components of the immune system. TAK-659 has shown promise in preclinical studies as a potential treatment for various autoimmune and inflammatory diseases.

Scientific Research Applications

Fluorinated Compounds in Organic Synthesis

Research indicates that fluorinated compounds, such as those derived from fluorobis(phenylsulfonyl)methane (FBSM) chemistry, play a crucial role in organic synthesis. For example, FBSM has been used in enantioselective monofluoromethylation reactions , which are pivotal in creating compounds with specific chiral centers. This technique is crucial for synthesizing bioactive molecules with high enantioselectivity, offering potential applications in pharmaceutical synthesis and materials science (Mizuta et al., 2007).

Nucleophilic Fluoroalkylation

Nucleophilic fluoroalkylation has been employed to introduce fluorine atoms into molecules, utilizing α-substituted fluoro(phenylsulfonyl)methane derivatives . This method is highlighted for its efficiency in adding fluorine atoms to various substrates, thereby modifying their chemical properties for desired applications, such as in the development of agrochemicals and pharmaceuticals (Prakash et al., 2008).

Sulfonamide Compounds in Medicinal Chemistry

The structural motif of sulfonamide, as seen in methanesulfonyl fluoride and its derivatives, is frequently explored for its potential in medicinal chemistry. Such compounds have been studied for their interactions with biological targets, offering insights into designing new therapeutic agents. The chemical comparison and reactivity of methanesulfonyl fluoride with other organofluorophosphorus compounds provide a basis for understanding its potential biological interactions and applications in developing novel pharmaceuticals (Snow & Barger, 1988).

Electrophilic Fluorination in Organic Chemistry

Electrophilic fluorination techniques, involving compounds such as fluorobis(phenylsulfonyl)methane , are crucial for introducing fluorine into organic molecules. This approach is instrumental in synthesizing fluorinated analogs of biologically active compounds, which can have enhanced pharmacological properties due to the presence of fluorine (Liu et al., 2009).

properties

IUPAC Name

1-(3-fluorophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c20-18-9-4-6-16(14-18)15-26(24,25)22-10-5-12-23-13-11-21-19(23)17-7-2-1-3-8-17/h1-4,6-9,11,13-14,22H,5,10,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFKNRZYSZAXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide

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